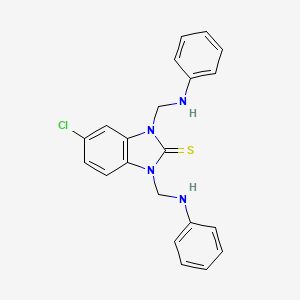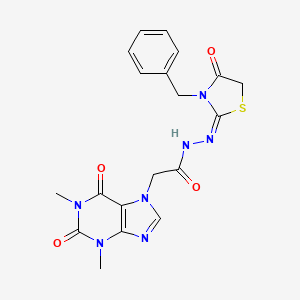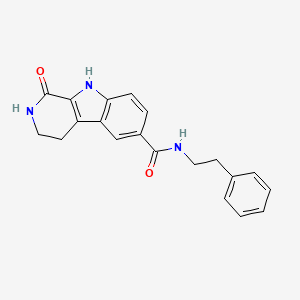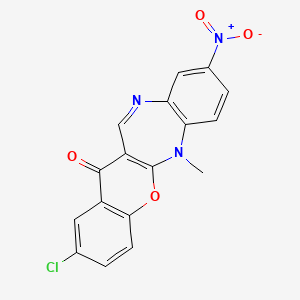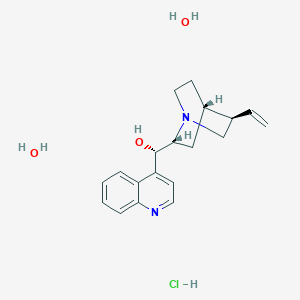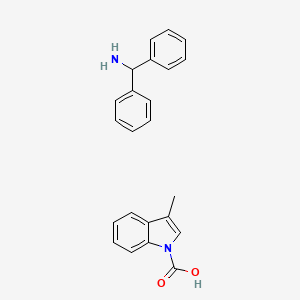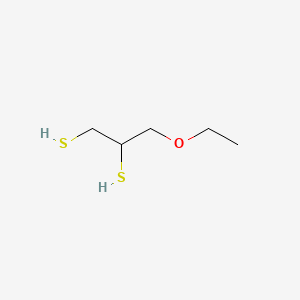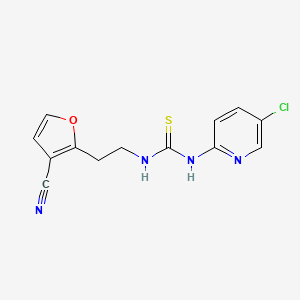
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-methylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biodiésel , es un combustible renovable y biodegradable derivado de diversas fuentes orgánicas, como aceites vegetales, grasas animales y aceites de cocina reciclados. Es una alternativa al combustible diésel convencional y se utiliza en motores diésel con pocas o ninguna modificación. El biodiésel es conocido por sus beneficios ambientales, que incluyen la reducción de las emisiones de gases de efecto invernadero y los niveles más bajos de contaminantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El biodiésel se produce normalmente mediante un proceso llamado transesterificación . Esto implica la reacción de triglicéridos (que se encuentran en las grasas y los aceites) con un alcohol (generalmente metanol o etanol) en presencia de un catalizador (como hidróxido de sodio o hidróxido de potasio). La reacción produce ésteres metílicos (biodiésel) y glicerol como subproducto.
Condiciones de reacción:
- Temperatura: 50-60°C
- Concentración del catalizador: 0,5-1% en peso del aceite
- Relación molar de alcohol a aceite: 6:1
Métodos de producción industrial
En entornos industriales, la producción de biodiésel implica reactores de transesterificación a gran escala. El proceso incluye:
Pretratamiento: Eliminación de impurezas de la materia prima.
Transesterificación: Reacción de la materia prima con alcohol y catalizador.
Separación: Separación del biodiésel de la glicerina y otros subproductos.
Purificación: Lavado y secado del biodiésel para eliminar las impurezas residuales.
Análisis De Reacciones Químicas
Tipos de reacciones
El biodiésel experimenta varias reacciones químicas, que incluyen:
Oxidación: La exposición al aire puede conducir a la formación de peróxidos y otros productos de oxidación.
Hidrólisis: La reacción con el agua puede producir ácidos grasos libres y alcohol.
Polimerización: En determinadas condiciones, el biodiésel puede polimerizarse, lo que lleva a la formación de gomas y depósitos.
Reactivos y condiciones comunes
Oxidación: El oxígeno, la luz y el calor pueden acelerar la oxidación.
Hidrólisis: El agua y las condiciones ácidas o básicas pueden promover la hidrólisis.
Polimerización: Las altas temperaturas y la presencia de catalizadores pueden conducir a la polimerización.
Principales productos formados
Oxidación: Peróxidos, aldehídos y cetonas.
Hidrólisis: Ácidos grasos libres y alcohol.
Polimerización: Gomas y depósitos.
Aplicaciones Científicas De Investigación
El biodiésel tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Estudio del proceso de transesterificación y desarrollo de nuevos catalizadores.
Biología: Investigación de la biodegradabilidad y el impacto ambiental del biodiésel.
Medicina: Exploración del uso potencial del glicerol (un subproducto) en productos farmacéuticos y cosméticos.
Industria: Desarrollo de métodos de producción más eficientes y mejora de la calidad del combustible.
Mecanismo De Acción
El biodiésel ejerce sus efectos principalmente a través de su combustión en los motores diésel. El proceso de combustión implica la oxidación de las moléculas de biodiésel, liberando energía en forma de calor y produciendo dióxido de carbono y agua como subproductos. Los objetivos moleculares y las vías implicadas incluyen:
Vías de combustión: Oxidación de ésteres metílicos de ácidos grasos.
Reducción de emisiones: Niveles más bajos de partículas, monóxido de carbono e hidrocarburos en comparación con el diésel convencional.
Comparación Con Compuestos Similares
Compuestos similares
Diésel convencional: Derivado del petróleo, mayores emisiones de contaminantes.
Etanol: Combustible renovable, utilizado en motores de gasolina, proceso de producción diferente.
Aceite vegetal hidrogenado (HVO): Materia prima similar, proceso de producción diferente que implica la hidrogenación.
Singularidad del biodiésel
Fuente renovable: Derivado de materiales orgánicos.
Biodegradabilidad: Se descompone más fácilmente en el medio ambiente.
Menor emisión: Produce menos contaminantes en comparación con el diésel convencional.
El biodiésel destaca por sus beneficios ambientales y su potencial para la producción de energía sostenible. Sus propiedades únicas lo convierten en una valiosa alternativa a los combustibles fósiles tradicionales.
Propiedades
Número CAS |
90883-74-2 |
|---|---|
Fórmula molecular |
C38H29N7O5 |
Peso molecular |
663.7 g/mol |
Nombre IUPAC |
3-hydroxy-4-[[2-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3-benzoxazol-6-yl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H29N7O5/c1-20-16-23(12-14-29(20)43-45-33-26-11-7-5-9-22(26)18-28(35(33)47)37(49)40-3)38-41-30-15-13-24(19-31(30)50-38)42-44-32-25-10-6-4-8-21(25)17-27(34(32)46)36(48)39-2/h4-19,46-47H,1-3H3,(H,39,48)(H,40,49) |
Clave InChI |
HXABXBXQFGDBQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


